

A comparative study of the reactivity of different branched alkanes

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Compound of Interest

Compound Name: *3-Ethyl-5-methylheptane*

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A Comparative Analysis of the Reactivity of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different branched alkanes in key chemical transformations, including combustion, free-radical halogenation, and catalytic cracking. The information presented is supported by experimental data to facilitate a comprehensive understanding of structure-reactivity relationships.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data related to the reactivity of branched alkanes compared to their linear counterparts.

Table 1: Enthalpy of Combustion of Pentane Isomers

Alkane	Structure	Enthalpy of Combustion (kJ/mol)
n-Pentane	CH ₃ CH ₂ CH ₂ CH ₂ CH ₃	-3536
Isopentane (2-Methylbutane)	(CH ₃) ₂ CHCH ₂ CH ₃	-3529
Neopentane (2,2-Dimethylpropane)	(CH ₃) ₄ C	-3514

Note: Data represents standard enthalpies of combustion at 298 K.

Table 2: Relative Rates of Free-Radical Halogenation at 25°C

Halogen	Primary (1°) C-H	Secondary (2°) C-H	Tertiary (3°) C-H
Chlorine (Cl ₂)	1	3.8	5.0
Bromine (Br ₂)	1	82	1640

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a branched alkane.

Apparatus:

- Parr bomb calorimeter
- Oxygen cylinder with a pressure regulator
- Pellet press
- Crucible

- Fuse wire (nickchrome or platinum)
- High-precision thermometer (0.01°C resolution)
- Stirrer
- Balance (accurate to 0.1 mg)

Procedure:

- A precisely weighed sample (approximately 1 gram) of the branched alkane is placed in the crucible.
- A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
- The bomb is assembled and sealed.
- The bomb is purged of air and then filled with pure oxygen to a pressure of approximately 25-30 atm.
- The bomb is placed in the calorimeter bucket, which is filled with a known mass of water.
- The calorimeter is assembled, and the initial temperature of the water is recorded to the nearest 0.01°C.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
- The enthalpy of combustion of the alkane is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Free-Radical Halogenation of a Branched Alkane

Objective: To investigate the regioselectivity of the free-radical chlorination of 2-methylbutane.

Apparatus:

- Round-bottom flask
- Reflux condenser
- Gas inlet tube
- UV lamp or a heat source
- Gas washing bottle (to trap excess chlorine and HCl)
- Gas chromatograph (GC) with a flame ionization detector (FID)

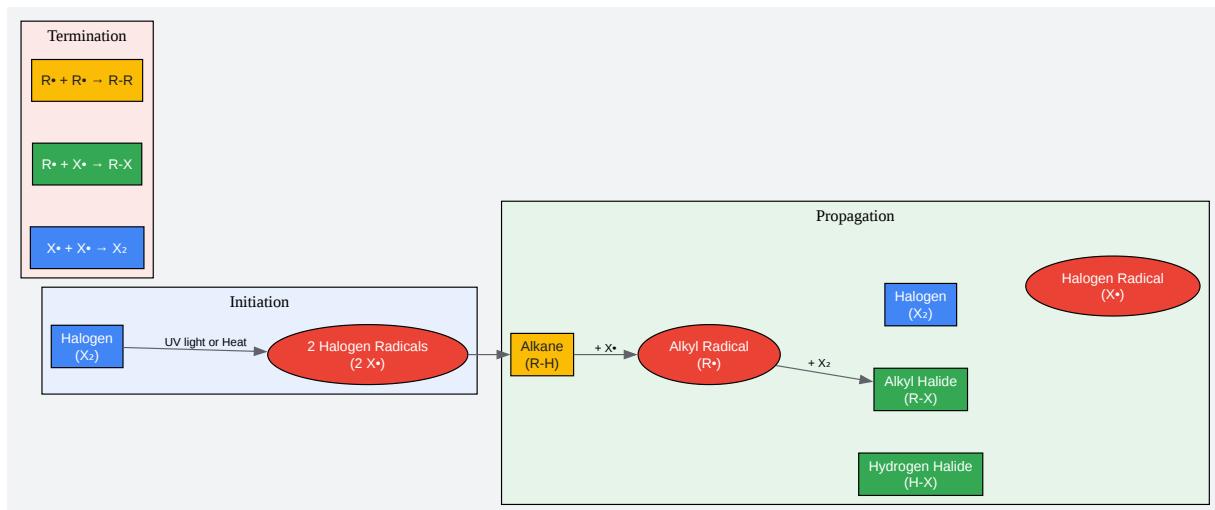
Procedure:

- 2-methylbutane is placed in the round-bottom flask.
- The apparatus is assembled for reflux, and a stream of chlorine gas is bubbled through the alkane.
- The reaction is initiated by irradiating the flask with a UV lamp or by gentle heating.
- The reaction is allowed to proceed for a specified time.
- The reaction mixture is cooled, and any dissolved chlorine and HCl are removed by washing with a dilute sodium bicarbonate solution, followed by water.
- The organic layer is dried over anhydrous sodium sulfate.
- The product mixture is analyzed by gas chromatography to determine the relative amounts of the different monochlorinated isomers (1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane).
- The relative reactivity of the primary, secondary, and tertiary C-H bonds can be calculated from the product distribution and the number of each type of hydrogen in the starting

material.

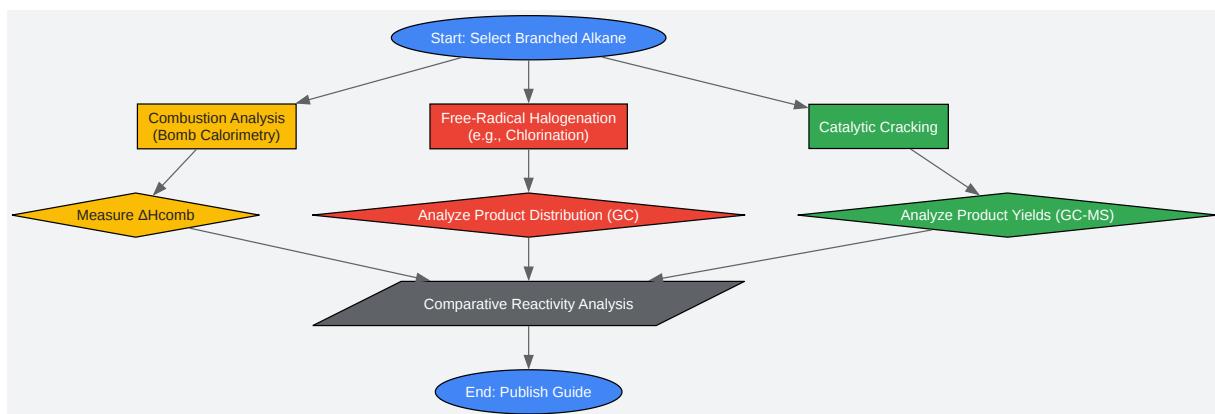
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of Free-Radical Halogenation of Alkanes.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com